molecular formula C12H10N2O4 B13943686 4-(5-Methylisoxazole-3-carboxamido)benzoic acid

4-(5-Methylisoxazole-3-carboxamido)benzoic acid

Cat. No.: B13943686
M. Wt: 246.22 g/mol
InChI Key: LOPGZTFZOUEXLZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- is a compound that features a benzoic acid moiety linked to a 5-methyl-3-isoxazolyl group via a carbonyl-amino linkage. This compound is part of the broader class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts like Cu(I) or Ru(II).

    Coupling with Benzoic Acid: The 5-methyl-3-isoxazolyl group is then coupled with benzoic acid through a carbonyl-amino linkage.

Chemical Reactions Analysis

Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- undergoes various chemical reactions:

Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides, and strong acids like HCl or H2SO4 for esterification reactions .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C12H10N2O4/c1-7-6-10(14-18-7)11(15)13-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17)

InChI Key

LOPGZTFZOUEXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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